
3-Bromopropanal
Overview
Description
3-Bromopropanal is an organic compound with the molecular formula C3H5BrO. It is a brominated aldehyde, specifically a three-carbon chain aldehyde with a bromine atom attached to the third carbon. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromopropanal can be synthesized through several methods. One common method involves the bromination of propanal (propanal is a three-carbon aldehyde) using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the third carbon.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination processes. These processes often involve the use of bromine or hydrobromic acid in the presence of a suitable catalyst to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromopropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-bromopropanoic acid.
Reduction: It can be reduced to 3-bromopropanol.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Bromopropanoic acid.
Reduction: 3-Bromopropanol.
Substitution: Depending on the nucleophile, products can include 3-hydroxypropanal or 3-aminopropanal.
Scientific Research Applications
3-Bromopropanal (C3H5BrO) is a brominated aldehyde with diverse applications in scientific research, organic synthesis, and medicinal chemistry. It is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The compound's reactivity, stemming from the aldehyde and bromine moieties, allows it to form covalent bonds with nucleophiles, making it useful in different chemical reactions.
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.
Chemistry
- This compound serves as a crucial intermediate in synthesizing diverse organic compounds, including pharmaceuticals and agrochemicals.
- It is utilized as a reagent in synthesizing α-bromo enaminones .
Biology
- The compound is employed in biochemical studies to probe enzyme mechanisms and metabolic pathways.
- This compound can act as a substrate for specific enzymes, influencing metabolic processes.
Medicine
- This compound is a building block in synthesizing potential therapeutic agents.
- Derivatives of this compound have been explored for potential therapeutic properties in treating cancer and bacterial infections.
Industry
- It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Synthesis of this compound
This compound is synthesized through different methods, primarily via the bromination of propanal.
Synthesis Method | Reagents | Conditions | Yield |
---|---|---|---|
Bromination of Propanal | Bromine, Catalyst | Controlled environment | High |
Dess-Martin Oxidation | 3-Bromo-1-propanol, Dess-Martin Reagent | Room temperature | Variable |
PCC Oxidation | 3-Bromo-1-propanol, PCC | Reflux | Low |
This compound has been utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Its reactivity as an aldehyde allows it to form covalent bonds with nucleophiles, facilitating various biochemical reactions. Studies indicate that it can act as a substrate for specific enzymes, influencing metabolic processes.
Enzyme Inhibition
- Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways.
- It has been studied for its effects on aldehyde dehydrogenases and other related enzymes, demonstrating potential implications in drug metabolism and detoxification processes.
Synthesis of Bioactive Compounds
- It serves as a building block in the synthesis of various bioactive compounds.
- For example, derivatives of this compound have been explored for their potential therapeutic properties in treating diseases such as cancer and bacterial infections.
Case Studies
- A study examined the complexation behavior of this compound derivatives with metal ions, revealing potential applications in coordination chemistry and catalysis.
- Another investigation focused on the reactivity of this compound with aniline derivatives to synthesize α-bromo enaminones, showcasing its utility in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Bromopropanal involves its reactivity as an aldehyde and a brominated compound. It can form covalent bonds with nucleophiles, making it useful in various chemical reactions. The bromine atom enhances its reactivity, allowing it to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
3-Chloropropanal: Similar structure but with a chlorine atom instead of bromine.
3-Iodopropanal: Similar structure but with an iodine atom instead of bromine.
Propanal: The parent aldehyde without any halogen substitution.
Uniqueness: 3-Bromopropanal is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom makes it more reactive in nucleophilic substitution reactions and provides different steric and electronic effects compared to chlorine and iodine.
Biological Activity
3-Bromopropanal (C3H5BrO) is a brominated aldehyde notable for its diverse applications in biochemical research, organic synthesis, and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
This compound is synthesized through various methods, primarily by the bromination of propanal. The following table summarizes key synthesis routes:
Synthesis Method | Reagents | Conditions | Yield |
---|---|---|---|
Bromination of Propanal | Bromine, Catalyst | Controlled environment | High |
Dess-Martin Oxidation | 3-Bromo-1-propanol, Dess-Martin Reagent | Room temperature | Variable |
PCC Oxidation | 3-Bromo-1-propanol, PCC | Reflux | Low |
Biological Activity
Enzyme Mechanisms and Metabolic Pathways
This compound has been utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Its reactivity as an aldehyde allows it to form covalent bonds with nucleophiles, facilitating various biochemical reactions. Studies indicate that it can act as a substrate for specific enzymes, influencing metabolic processes.
Case Studies:
-
Enzyme Inhibition:
- Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been studied for its effects on aldehyde dehydrogenases and other related enzymes, demonstrating potential implications in drug metabolism and detoxification processes.
-
Synthesis of Bioactive Compounds:
- It serves as a building block in the synthesis of various bioactive compounds. For example, derivatives of this compound have been explored for their potential therapeutic properties in treating diseases such as cancer and bacterial infections.
The mechanism of action of this compound primarily involves its electrophilic nature due to the presence of the bromine atom. This enhances its reactivity in nucleophilic substitution reactions. The following pathways illustrate its interactions:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
- Oxidation: It can be oxidized to form 3-bromopropanoic acid, which may exhibit different biological activities.
- Reduction: Reduction reactions yield 3-bromopropanol, another compound with distinct biological properties.
Research Findings
Recent studies have highlighted the biological implications of this compound:
- A study published in Dalton Transactions examined the complexation behavior of this compound derivatives with metal ions, revealing potential applications in coordination chemistry and catalysis .
- Another investigation focused on the reactivity of this compound with aniline derivatives to synthesize α-bromo enaminones, showcasing its utility in organic synthesis .
Comparative Analysis
When compared to similar compounds such as 3-chloropropanal and propanal, this compound exhibits unique reactivity due to the presence of the bromine atom. This distinction allows it to participate in more diverse chemical reactions.
Compound | Structure | Reactivity |
---|---|---|
This compound | C3H5BrO | High electrophilicity |
3-Chloropropanal | C3H5ClO | Moderate electrophilicity |
Propanal | C3H6O | Lower reactivity |
Properties
IUPAC Name |
3-bromopropanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c4-2-1-3-5/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKZCFPJVPNRAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499350 | |
Record name | 3-Bromopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65032-54-4 | |
Record name | 3-Bromopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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